Diholmium tricarbonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5895-51-2 |

|---|---|

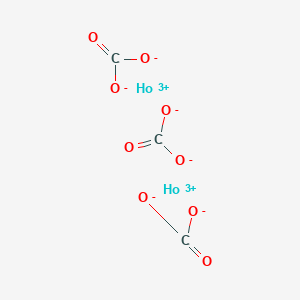

Molecular Formula |

C3Ho2O9 |

Molecular Weight |

509.89 g/mol |

IUPAC Name |

holmium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Ho/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

FZKKGPOEHOOXQE-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ho+3].[Ho+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Diholmium Tricarbonate and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the crystallographic characteristics of diholmium tricarbonate. Given the absence of a complete, publicly available crystal structure for this compound (Ho₂(CO₃)₃), this guide focuses on its classification within the tengerite group of rare-earth element (REE) carbonates. The crystal structure of tengerite-(Y) (Y₂(CO₃)₃·nH₂O), which is isostructural with hydrated this compound, is used as the primary reference. Methodologies for synthesis and characterization are detailed to provide a comprehensive technical overview.

Introduction

This compound (Ho₂(CO₃)₃) is a hydrated normal carbonate of the rare-earth element holmium. Crystalline carbonates of rare-earth elements are notoriously difficult to synthesize, leading to a scarcity of comprehensive structural data for many compounds in this class. Research indicates that hydrated diholmium carbonate crystallizes in a structure closely related to that of tengerite-type rare-earth carbonates.[1][2]

The tengerite group is distinct from the lanthanite group, which typically includes carbonates of the lighter rare-earth elements like lanthanum.[3][4] Tengerite-type carbonates, including those of neodymium, samarium, gadolinium, dysprosium, holmium, erbium, and yttrium, form an isostructural series.[4] This guide leverages the well-defined crystal structure of tengerite-(Y) to provide a robust model for the crystallographic properties of this compound.

Synthesis of Hydrated this compound

The most common and effective method for synthesizing crystalline hydrated this compound is through precipitation from a solution containing the metal salt using an alkali bicarbonate.[1]

Experimental Protocol: Precipitation Method

A detailed protocol for the synthesis of crystalline hydrated holmium carbonate is as follows:

-

Preparation of Holmium Solution: A solution of a holmium salt (e.g., holmium chloride, HoCl₃) is prepared in deionized water.

-

Precipitation: An aqueous solution of ammonium bicarbonate ((NH₄)HCO₃) is slowly added to the holmium salt solution while stirring. This initiates the precipitation of hydrated holmium carbonate.

-

Aging: The resulting precipitate is typically aged in the mother liquor for a period ranging from several hours to days to encourage crystal growth and improve crystallinity.

-

Isolation and Washing: The crystalline product is isolated via filtration. It is then washed repeatedly with deionized water to remove any soluble impurities.

-

Drying: The final product is dried, often in a desiccator over a drying agent, to yield a powder of hydrated this compound.

For single-crystal growth suitable for X-ray diffraction, a hydrothermal method is often employed. This involves heating the reactant solution in a sealed autoclave, which allows for the slow growth of larger, higher-quality crystals.[3]

Synthesis Workflow

Structural Analysis and Characterization

While a dedicated structural refinement for a single crystal of Ho₂(CO₃)₃·nH₂O is not available in the cited literature, its structure is confirmed to be of the tengerite type.[1][2] The definitive work on the tengerite structure was performed on a hydrothermally synthesized single crystal of tengerite-(Y), Y₂(CO₃)₃·nH₂O (where n ≈ 2-3).[3][5] This provides the most accurate data for understanding the crystal system of this compound.

The structure is orthorhombic and can be described as a framework of corrugated sheets built from nine-fold coordinated yttrium (or holmium) polyhedra linked by carbonate groups.[3]

Crystallographic Data

The quantitative crystallographic data for tengerite-(Y) are summarized below and serve as the best available model for hydrated this compound.

| Parameter | Tengerite-(Y)[3][5][6] |

| Crystal System | Orthorhombic |

| Space Group | Bb2₁m (No. 36) or Pnnm (No. 58, alternative setting) |

| Lattice Parameters | a = 6.078(4) Å |

| b = 9.157(2) Å | |

| c = 15.114(6) Å | |

| Unit Cell Volume (V) | 841.19 ų |

| Formula Units (Z) | 4 |

| Coordination | Nine-fold coordinated Y³⁺ (Ho³⁺) polyhedra |

Other Characterization Techniques

-

Thermogravimetric Analysis (TGA): TGA of hydrated holmium carbonate shows a process of dehydration followed by decarbonation. Unlike some other carbonates, no stable intermediate phases are typically detected before the final decomposition to holmium(III) oxide (Ho₂O₃).[1]

-

Infrared (IR) Spectroscopy: IR data for holmium carbonate indicate the presence of two distinct types of carbonate groups within the unit cell, suggesting different coordination environments (e.g., bidentate and unidentate ligands).[1][2]

Classification of Lanthanide Carbonates

Lanthanide carbonates typically crystallize into one of two main structural types depending on the ionic radius of the lanthanide element.

Conclusion

While a complete single-crystal X-ray diffraction analysis of this compound remains to be published, substantial evidence confirms its classification as a tengerite-type rare-earth carbonate. Its crystal structure is orthorhombic, with lattice parameters and atomic arrangements that can be reliably modeled on the well-characterized structure of isostructural tengerite-(Y). The synthesis is readily achievable through aqueous precipitation, and characterization by TGA and IR spectroscopy corroborates the structural classification. For professionals in materials science and drug development, this structural understanding is critical for predicting the material's properties and behavior. Future research should focus on growing single crystals of Ho₂(CO₃)₃·nH₂O of sufficient quality to perform a full structural refinement, which would provide definitive atomic coordinates and bond parameters.

References

Magnetic Properties of Diholmium Tricarbonate at Low Temperatures: A Theoretical and Experimental Outlook

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document synthesizes the theoretical expectations for the magnetic properties of Diholmium tricarbonate (Ho₂(CO₃)₃) at low temperatures and outlines the necessary experimental protocols for its characterization. Due to a lack of specific experimental data on this compound in the current scientific literature, this guide provides a framework for future research based on the known properties of the holmium ion (Ho³⁺) and related lanthanide compounds.

Introduction: The Promise of this compound

This compound, with the chemical formula Ho₂(CO₃)₃, is a compound of interest due to the presence of the highly magnetic holmium ion. The Ho³⁺ ion possesses a large magnetic moment arising from its unfilled 4f electron shell. At low temperatures, the magnetic interactions between these ions can lead to a variety of ordered magnetic states, such as ferromagnetism, antiferromagnetism, or more complex magnetic structures. Understanding these properties is crucial for the potential application of holmium-based materials in areas such as magnetic refrigeration, quantum computing, and as contrast agents in medical imaging.

Currently, there is a notable absence of published experimental studies detailing the low-temperature magnetic properties of this compound. This guide, therefore, serves a dual purpose: to provide a theoretical foundation for the expected magnetic behavior of this compound and to present a comprehensive set of experimental protocols that would be required for its full magnetic characterization.

Theoretical Background: Expected Magnetic Behavior of Ho³⁺ in a Carbonate Lattice

The magnetic properties of this compound will be primarily dictated by the electronic structure of the Ho³⁺ ions and their arrangement within the crystal lattice.

-

The Ho³⁺ Ion: The holmium ion (Ho³⁺) has a 4f¹⁰ electron configuration. According to Hund's rules, this leads to a ground state with a large total angular momentum quantum number (J = 8). The large number of unpaired electrons results in a significant theoretical magnetic moment.

-

Crystal Field Effects: The carbonate ions (CO₃²⁻) surrounding the Ho³⁺ ions will create a crystal electric field. This field will lift the degeneracy of the 4f energy levels, leading to a splitting of the electronic states. The nature and symmetry of this crystal field are determined by the crystal structure of Ho₂(CO₃)₃. The crystal structure of elemental holmium is hexagonal close-packed[1][2]. However, the structure of this compound is expected to be more complex and will significantly influence the magnetic anisotropy of the material, determining the preferred orientation of the magnetic moments.

-

Magnetic Interactions: At low temperatures, interactions between the magnetic moments of the Ho³⁺ ions will become significant. These interactions can be of two primary types:

-

Dipolar Interactions: Long-range magnetic dipole-dipole interactions will always be present.

-

Exchange Interactions: Short-range superexchange interactions, mediated by the carbonate ligands, will also play a crucial role. The geometry of the Ho-O-C-O-Ho bonds will determine the strength and sign (ferromagnetic or antiferromagnetic) of these interactions.

-

-

Magnetic Ordering: The interplay between the crystal field effects and the magnetic interactions will determine the collective magnetic behavior at low temperatures. It is plausible that this compound will exhibit a transition to a magnetically ordered state, likely antiferromagnetic, at a specific Néel temperature (Tₙ)[3]. The possibility of more complex, non-collinear magnetic structures or even magnetic frustration, where competing interactions prevent a simple ordered state, cannot be ruled out.

Proposed Experimental Investigation

A thorough investigation of the magnetic properties of this compound would require a multi-pronged approach, combining synthesis, structural characterization, and detailed magnetic measurements.

Synthesis and Structural Characterization

Experimental Protocol:

-

Synthesis: Crystalline samples of this compound hydrate can be synthesized via aqueous precipitation reactions, for example, by reacting a soluble holmium salt like Holmium(III) chloride with a soluble carbonate salt. The hydrated form, Ho₂(CO₃)₃·nH₂O, is often obtained initially[4]. Anhydrous this compound can then be prepared by careful dehydration of the hydrate under controlled temperature and atmosphere.

-

Structural Characterization:

-

X-ray Diffraction (XRD): Single-crystal and powder XRD are essential to determine the crystal structure, including the lattice parameters and the precise positions of the holmium and carbonate ions. This information is critical for understanding the crystal field environment and the magnetic exchange pathways.

-

Neutron Diffraction: To determine the magnetic structure at low temperatures, neutron diffraction experiments are indispensable. By analyzing the magnetic Bragg peaks that appear below the ordering temperature, the arrangement of the magnetic moments can be fully resolved.

-

Magnetic Property Measurements

Experimental Protocol:

-

DC Magnetic Susceptibility:

-

Apparatus: A Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Procedure:

-

The temperature dependence of the magnetic susceptibility (χ) should be measured from approximately 300 K down to 2 K.

-

Measurements should be performed in both zero-field-cooled (ZFC) and field-cooled (FC) protocols to identify any potential spin-glass-like behavior or magnetic irreversibilities.

-

The high-temperature data (typically above 100 K) can be fitted to the Curie-Weiss law (χ = C / (T - θ_CW)) to determine the effective magnetic moment of the Ho³⁺ ion and the Weiss temperature (θ_CW), which provides information about the net strength and nature of the magnetic interactions.

-

-

-

AC Magnetic Susceptibility:

-

Apparatus: A SQUID magnetometer or a Physical Property Measurement System (PPMS) with an AC susceptibility option.

-

Procedure:

-

The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility should be measured as a function of temperature at various frequencies.

-

A peak in χ' can indicate a magnetic ordering transition. A non-zero χ'' component can signal the onset of slow magnetic relaxation dynamics, which is characteristic of spin glasses or superparamagnets.

-

-

-

Isothermal Magnetization:

-

Apparatus: A SQUID magnetometer or PPMS.

-

Procedure:

-

The magnetization (M) as a function of the applied magnetic field (H) should be measured at various temperatures, both above and below the suspected ordering temperature.

-

These M(H) curves can reveal the saturation magnetization, magnetic anisotropy, and the presence of any magnetic hysteresis.

-

-

-

Heat Capacity:

-

Apparatus: A PPMS with a heat capacity option.

-

Procedure:

-

The heat capacity (C_p) should be measured as a function of temperature at zero magnetic field.

-

A lambda-like anomaly (a sharp peak) in the heat capacity is a thermodynamic signature of a phase transition, such as a magnetic ordering transition. The position of the peak provides a precise determination of the transition temperature.

-

-

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Summary of Expected Magnetic Parameters for this compound

| Parameter | Symbol | Expected Value/Behavior | Experimental Technique |

|---|---|---|---|

| Crystal Structure | - | To be determined | X-ray Diffraction |

| Magnetic Ordering Temp. | Tₙ | To be determined (likely < 50 K) | Magnetic Susceptibility, Heat Capacity |

| Effective Magnetic Moment | µ_eff | ~10.6 µ_B per Ho³⁺ | DC Magnetic Susceptibility |

| Weiss Temperature | θ_CW | Negative value expected | DC Magnetic Susceptibility |

| Saturation Magnetization | M_sat | To be determined | Isothermal Magnetization |

Visualization of Experimental Workflow

The logical flow of the experimental investigation can be visualized as follows:

References

- 1. WebElements Periodic Table » Holmium » crystal structures [webelements.com]

- 2. WebElements Periodic Table » Holmium » crystal structures [webelements.com]

- 3. [2406.00694] Uncommon magnetic ordering in the quantum magnet Yb$_{3}$Ga$_{5}$O$_{12}$ [arxiv.org]

- 4. Holmium(III) carbonate hydrate | C3H2Ho2O10 | CID 57350480 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of Diholmium Tricarbonate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of diholmium tricarbonate (Ho₂(CO₃)₃). Due to the scarcity of direct solubility product (Ksp) data for dihololmium tricarbonate in pure water, this document focuses on its solubility in carbonate-containing aqueous solutions, which is largely governed by the formation of soluble holmium-carbonate complexes. This guide includes available quantitative data, detailed experimental protocols for synthesis and solubility determination, and a visualization of the key chemical equilibria.

Quantitative Solubility Data

The aqueous solubility of this compound is intrinsically low in pure water. However, in the presence of carbonate and bicarbonate ions, the solubility increases significantly due to the formation of various soluble holmium-carbonate complexes. The equilibrium between the solid phase and these aqueous complexes is critical to understanding the overall solubility.

| Compound/Complex | Equilibrium Reaction | Constant Type | log K Value | Conditions |

| Holmium Bicarbonate | Ho³⁺ + 2HCO₃⁻ ⇌ Ho(HCO₃)₂⁺ | Equilibrium Constant | -7.3 | Zero ionic strength |

| Cerium Carbonate | Ce₂(CO₃)₃(s) + 2OH⁻ ⇌ 2Ce(OH)CO₃(s) + CO₃²⁻ | Equilibrium Constant | - | - |

| Neodymium Carbonate | Nd₂(CO₃)₃(s) ⇌ 2Nd³⁺ + 3CO₃²⁻ | Solubility Product | - | - |

| Ytterbium Carbonate | Yb₂(CO₃)₃(s) + nCO₃²⁻ ⇌ 2Yb(CO₃)n⁽²ⁿ⁻³⁾⁻ | Complex Formation | - | Solubility increases with carbonate concentration |

Experimental Protocols

Synthesis of Hydrated this compound

This protocol describes the synthesis of crystalline hydrated this compound via precipitation.

Materials:

-

Holmium(III) chloride (HoCl₃) solution (0.1 M)

-

Ammonium bicarbonate (NH₄HCO₃) solution (0.3 M)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

To a 50 mL solution of 0.1 M holmium(III) chloride in a beaker, add 50 mL of 0.3 M aqueous ammonium bicarbonate solution while constantly stirring at 25°C.

-

A precipitate will form rapidly, accompanied by the evolution of gas bubbles.

-

Maintain the solution at 25°C for one week to allow for complete precipitation and aging of the solid.

-

Filter the resulting precipitate using a filtration apparatus.

-

Wash the precipitate repeatedly with deionized water to remove any soluble impurities.

-

Air-dry the precipitate. The resulting product is hydrated this compound.

Determination of Solubility in Aqueous Carbonate Solutions

This protocol outlines a general method for determining the solubility of this compound in an aqueous carbonate solution by measuring the concentration of holmium in a saturated solution.

Materials:

-

Synthesized hydrated this compound

-

Aqueous solutions of sodium carbonate or sodium bicarbonate of known concentrations

-

Constant temperature water bath or shaker

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for holmium concentration analysis

-

pH meter

Procedure:

-

Add an excess amount of synthesized this compound to a series of aqueous carbonate/bicarbonate solutions of varying concentrations.

-

Place the sealed containers in a constant temperature water bath or shaker and agitate them for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, measure and record the final pH of each solution.

-

Separate the solid phase from the supernatant by centrifugation.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant to a suitable concentration for analysis.

-

Determine the concentration of holmium in the diluted supernatant using ICP-MS or AAS.

-

Calculate the molar solubility of this compound in each carbonate/bicarbonate solution from the measured holmium concentration.

Visualization of Aqueous Equilibria

The following diagram illustrates the key equilibria involved in the dissolution of this compound in an aqueous solution containing carbonate ions. The solid this compound dissolves to a limited extent to release holmium(III) ions, which then react with carbonate ions in the solution to form a series of soluble complexes.

Caption: Aqueous equilibria of this compound.

An In-depth Technical Guide to the Electronic Structure and Bonding in Diholmium Tricarbonate

Executive Summary

Diholmium tricarbonate, Ho2(CO3)3, is a lanthanide compound of interest due to the unique electronic and magnetic properties conferred by the holmium ion. A thorough understanding of its electronic structure and the nature of the holmium-carbonate bond is crucial for its potential applications in materials science and as a precursor for other holmium-containing functional materials. This guide provides a comprehensive overview of the theoretical framework and the experimental and computational methodologies required to elucidate the electronic structure and bonding of this compound. Due to the scarcity of direct experimental data on this specific compound, this document synthesizes information from analogous lanthanide carbonates and outlines a best-practice workflow for its full characterization. The bonding in this compound is expected to be predominantly ionic, a characteristic feature of lanthanide complexes, with minor covalent contributions.

Synthesis and Structural Characterization

The synthesis of lanthanide carbonates typically yields hydrated forms. The preparation of anhydrous this compound is challenging due to the tendency to form intermediate dioxycarbonates upon heating.

Experimental Protocols

2.1.1 Synthesis of Hydrated this compound (Ho2(CO3)3·nH2O)

A common method for the synthesis of crystalline hydrated holmium carbonate involves precipitation from an aqueous solution.

-

Preparation of Solutions: Prepare a 0.1 M solution of holmium(III) chloride (HoCl3) and a 0.3 M solution of ammonium bicarbonate (NH4HCO3).

-

Precipitation: Add 50 mL of the 0.3 M ammonium bicarbonate solution to 50 mL of the constantly stirred 0.1 M holmium chloride solution at 25°C. A precipitate will form immediately.

-

Aging: Maintain the solution at 25°C for one week to allow for the crystallization of the product.

-

Isolation: Filter the precipitate, wash it with deionized water, and dry it.

2.1.2 Attempted Synthesis of Anhydrous this compound

Thermal decomposition of the hydrated carbonate is a potential route to the anhydrous form.

-

Thermogravimetric Analysis (TGA): Perform TGA on the hydrated holmium carbonate to determine the temperatures of dehydration and decarbonation. The thermal decomposition of lanthanide carbonates often proceeds through the formation of an intermediate dioxycarbonate (La2O2CO3) before yielding the oxide (La2O3) at higher temperatures.[1]

-

Controlled Calcination: Heat the hydrated holmium carbonate under a controlled atmosphere (e.g., dry, CO2-rich) to the dehydration temperature identified by TGA, while avoiding the higher temperatures that lead to the formation of holmium dioxycarbonate.

Structural Characterization

Hydrated this compound is expected to adopt a tengerite-type crystal structure, which is common for rare earth carbonates from samarium to thulium.[2]

2.2.1 X-ray Diffraction (XRD)

-

Protocol: Collect powder XRD data from the synthesized sample. Refine the crystal structure using the Rietveld method, with the tengerite-(Y) structure as a starting model.[3]

-

Expected Outcome: Determination of the space group, lattice parameters, and atomic positions. For tengerite-type structures, the space group is typically Bb21m.[4] The structure consists of a three-dimensional framework of nine-fold coordinated holmium polyhedra linked by carbonate ions.[3]

Electronic Structure Determination: Spectroscopic Techniques

Spectroscopic methods are essential for probing the electronic energy levels and chemical environment of the constituent atoms.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition, oxidation states, and electronic structure of lanthanide compounds.[5][6]

-

Protocol:

-

Sample Preparation: Mount the powdered sample on a sample holder using conductive tape.

-

Data Acquisition: Irradiate the sample with monochromatic X-rays (e.g., Al Kα) in an ultra-high vacuum chamber. Collect the kinetic energy spectrum of the emitted photoelectrons.

-

Analysis: Analyze the core-level spectra (Ho 4d, O 1s, C 1s) and the valence band region. The Ho 4d region is particularly useful for identifying the Ho(III) oxidation state.[7]

-

-

Expected Data: The binding energies of the core levels provide information about the chemical environment. The valence band spectrum reveals the distribution of the occupied electronic states.

UV-Vis-NIR Spectroscopy

The absorption spectra of holmium compounds exhibit sharp, characteristic peaks in the UV, visible, and near-infrared regions due to f-f electronic transitions.[8]

-

Protocol:

-

Sample Preparation: Prepare a solution of the holmium compound in a non-absorbing solvent (e.g., perchloric acid for holmium oxide).[9] For solid samples, use a diffuse reflectance setup.

-

Data Acquisition: Record the absorption spectrum over a wide wavelength range (e.g., 200-1100 nm).

-

-

Expected Data: A series of sharp absorption bands corresponding to transitions from the 5I8 ground state to various excited states of the Ho3+ ion.[8]

Theoretical Modeling of Electronic Structure and Bonding

Computational chemistry provides detailed insights into the electronic structure and the nature of the chemical bonds.

Computational Workflow

A multi-step computational approach is recommended for a thorough analysis of this compound.

Caption: Computational workflow for characterizing this compound.

Density Functional Theory (DFT) Calculations

-

Methodology: DFT is a suitable method for calculating the electronic ground state properties. For lanthanide compounds, it is crucial to choose a functional that can adequately describe the strongly correlated 4f electrons. A common approach is to use a generalized gradient approximation (GGA) functional with a Hubbard U correction (GGA+U).

-

Software: Software packages like VASP, ORCA, or ADF are well-suited for such calculations.[10] Semi-empirical methods like MOPAC with the Sparkle model can be used for faster geometry optimizations.[11]

-

Expected Output: Optimized geometry (bond lengths and angles), density of states (DOS), and band structure. The DOS will show the contributions of Ho 4f, 5d, 6s and C/O 2p orbitals to the electronic structure.

Quantum Theory of Atoms in Molecules (QTAIM)

-

Methodology: QTAIM analysis is performed on the calculated electron density to characterize the chemical bonds.[12][13] The properties at the bond critical points (BCPs) between atoms reveal the nature of the interaction.

-

Analysis:

-

Electron Density (ρ): Low values at the Ho-O BCP are indicative of closed-shell (ionic) interactions.

-

Laplacian of Electron Density (∇²ρ): A positive value at the BCP signifies charge depletion, characteristic of ionic bonds.

-

Total Energy Density (H): A positive value for H at the BCP is also consistent with ionic bonding.

-

Expected Bonding Characteristics

The interaction between the "hard" Ho³⁺ cation and the "hard" carbonate anion (CO₃²⁻) is expected to be predominantly ionic. The 4f orbitals of holmium are core-like and generally do not participate significantly in direct covalent bonding.[14] However, some degree of covalent character can arise from the interaction of the carbonate orbitals with the outer 5d and 6s orbitals of holmium.[14]

Caption: Schematic of bonding in this compound.

Tabulated Data

The following tables summarize the kind of quantitative data that would be obtained from a full characterization of this compound. Where available, illustrative data from analogous compounds is provided.

Table 1: Crystallographic Data for Tengerite-Type Rare Earth Carbonates

| Compound | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|

| Y₂(CO₃)₃·nH₂O[4] | Bb2₁m | 6.078 | 9.157 | 15.114 |

| Ho₂(CO₃)₃·nH₂O (Expected) | Bb2₁m | ~6.0 | ~9.1 | ~15.1 |

Table 2: Expected Core-Level Binding Energies from XPS

| Core Level | Expected Binding Energy (eV) | Reference Compound |

|---|---|---|

| Ho 4d | ~160-170 | Ho metal, Ho₂O₃ |

| O 1s | ~531-533 | Lanthanide Carbonates[15] |

| C 1s | ~289-291 | Lanthanide Carbonates[15] |

Table 3: Characteristic UV-Vis-NIR Absorption Peaks for Ho³⁺

| Transition (from ⁵I₈) | Approximate Wavelength (nm)[8] |

|---|---|

| ⁵I₄ | 740 |

| ⁵I₅ | 877 |

| ⁵I₆ | 977 |

| ⁵F₅ | 640-650 |

| ⁵S₂, ⁵F₄ | 537 |

| ⁵F₃ | 485 |

| ⁵G₆, ⁵F₁ | 450 |

| ⁵G₅ | 416 |

| ³H₆, ⁵F₂ | 386 |

| ⁵G₄, ³K₈ | 361 |

Table 4: Calculated QTAIM Parameters for Bonding Analysis (Illustrative)

| Bond | ρ (a.u.) | ∇²ρ (a.u.) | H (a.u.) | Bond Type Indication |

|---|---|---|---|---|

| Ho-O | Low | Positive | Positive | Predominantly Ionic |

| C-O | High | Negative | Negative | Covalent |

Note: "Low" and "High" for ρ are relative; values for ionic bonds are typically < 0.1 a.u., while covalent bonds are significantly higher.

Conclusion

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Structure of X-ray photoelectron spectra of lanthanide compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Holmium Oxide Liquid [starna.com]

- 10. sparkle.pro.br [sparkle.pro.br]

- 11. sparkle.pro.br [sparkle.pro.br]

- 12. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 13. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Lanthanum | XPS Periodic Table | Thermo Fisher Scientific - CA [thermofisher.com]

A Technical Guide to Diholmium Tricarbonate: Synthesis, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diholmium tricarbonate, more formally known as holmium(III) carbonate hydrate (Ho₂(CO₃)₃·nH₂O). This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and includes characterization data. The CAS Registry Number for holmium(III) carbonate hydrate is 38245-34-0 .

Physicochemical Properties and Characterization Data

This compound is a hydrated inorganic compound. Its properties have been characterized using various analytical techniques. The following tables summarize the key quantitative data obtained from X-ray diffraction (XRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Table 1: X-ray Diffraction Data for Hydrated Holmium Carbonate

The crystal structure of synthesized hydrated holmium carbonate is closely related to that of tengerite-type rare earth carbonates.[1] The powder X-ray diffraction data is presented below.[1]

| d-spacing (nm) | Relative Intensity (I/I₀) |

| 0.7613 | 32 |

| 0.5655 | 44 |

| 0.4598 | 100 |

| 0.3890 | 56 |

| 0.3554 | 39 |

| 0.2964 | 47 |

| 0.2535 | 27 |

| 0.2127 | 20 |

| 0.1973 | 28 |

Table 2: Infrared Spectroscopy Data for Hydrated Holmium Carbonate

The infrared spectrum of hydrated holmium carbonate indicates the presence of two non-equivalent carbonate groups (bidentate and unidentate) and water of hydration.[1] The assignments of the absorption bands are listed below.[1]

| Wavenumber (cm⁻¹) | Assignment (Fujita Notation) | Description |

| 3422 | ν(H₂O) | O-H stretching of water |

| 1622 | δ(HOH) | H-O-H bending of water |

| 1511, 1452, 1423 | ν₅, ν₁ | C-O stretching modes |

| 1090, 1050 | ν₂ | CO₃ out-of-plane deformation |

| 861, 834 | ν₈ | CO₃ in-plane bending |

| 761 | ν₃ | O-C-O bending in-plane |

| 684 | ν₆ | O-C-O bending out-of-plane |

Table 3: Thermogravimetric Analysis (TGA) of Hydrated Holmium Carbonate

The thermal decomposition of hydrated holmium carbonate occurs in two main stages: dehydration followed by decarbonation. The end product of the decomposition is holmium(III) oxide (Ho₂O₃).[1]

| Temperature Range (°C) | Weight Loss (%) | Process |

| ~50 - 250 | (not specified) | Dehydration (loss of water molecules) |

| ~250 - 600 | (not specified) | Decarbonation (loss of carbon dioxide) and formation of Ho₂O₃ |

Experimental Protocol: Synthesis of Crystalline Hydrated Holmium Carbonate

This section details the experimental methodology for the synthesis of crystalline hydrated holmium carbonate using ammonium bicarbonate as a precipitant.[1]

Materials and Equipment:

-

Holmium(III) chloride (HoCl₃) solution, 0.1 M

-

Ammonium bicarbonate (NH₄HCO₃) solution, 0.3 M

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of holmium(III) chloride in deionized water.

-

Prepare a 0.3 M solution of ammonium bicarbonate in deionized water.

-

-

Precipitation:

-

Place 50 mL of the 0.1 M holmium(III) chloride solution into a beaker equipped with a magnetic stir bar.

-

Begin stirring the holmium(III) chloride solution at a constant rate.

-

Slowly add 50 mL of the 0.3 M aqueous ammonium bicarbonate solution to the stirred holmium(III) chloride solution at 25°C.

-

A precipitate will form, and gas bubbles (CO₂) will be evolved rapidly.

-

-

Aging of the Precipitate:

-

Maintain the resulting solution with the precipitate at 25°C for one week to allow for crystallization and aging.

-

-

Isolation and Purification of the Product:

-

After one week, filter the precipitate using a filtration apparatus.

-

Wash the collected precipitate repeatedly with deionized water to remove any soluble impurities.

-

-

Drying:

-

Air-dry the washed precipitate.

-

-

Analysis:

-

The resulting hydrated holmium carbonate can be subjected to analysis, such as combustion analysis for CO₂ and H₂O content, and ignition to Ho₂O₃ to determine the holmium content.

-

Diagrams

Synthesis Workflow for Hydrated Holmium Carbonate

Caption: Workflow for the synthesis of hydrated holmium carbonate.

References

A Comprehensive Technical Guide to Diholmium Tricarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diholmium Tricarbonate, focusing on its fundamental chemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development.

Molecular Properties

This compound typically refers to the anhydrous compound with the chemical formula Ho₂(CO₃)₃. A hydrated form also exists. The molecular weights of both the anhydrous and a hydrated form are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| This compound (Anhydrous) | Ho₂(CO₃)₃ | 509.88 |

| Holmium(III) Carbonate Hydrate | C₃H₂Ho₂O₁₀ | 527.90[1] |

Calculation of Molecular Weight (Anhydrous):

The molecular weight of anhydrous this compound (Ho₂(CO₃)₃) is calculated using the atomic weights of its constituent elements:

-

Holmium (Ho): 164.93 g/mol

-

Carbon (C): 12.01 g/mol

-

Oxygen (O): 16.00 g/mol

Calculation: (2 * 164.93) + (3 * 12.01) + (9 * 16.00) = 329.86 + 36.03 + 144.00 = 509.88 g/mol

Synthesis and Experimental Protocols

A common method for the synthesis of crystalline hydrated holmium carbonate is through precipitation.[1]

Synthesis of Hydrated Holmium Carbonate

Objective: To synthesize crystalline hydrated holmium carbonate using ammonium bicarbonate as a precipitant.[1]

Materials:

-

0.1 M Holmium Chloride (HoCl₃) solution

-

0.3 M Ammonium Bicarbonate (NH₄HCO₃) solution

-

Deionized water

Procedure:

-

To 50 mL of a constantly stirred 0.1 M holmium chloride solution in a beaker, add 50 mL of 0.3 M aqueous ammonium bicarbonate at 25°C.[1]

-

Observe the formation of a precipitate and the evolution of gas bubbles.[1]

-

Maintain the solution at 25°C for one week to allow for complete precipitation and crystallization.[1]

-

Filter the resulting precipitate.

-

Wash the precipitate repeatedly with deionized water.[1]

-

Air-dry the final product.[1]

Characterization Techniques

The synthesized hydrated holmium carbonate can be characterized using various analytical techniques to determine its structure, morphology, and thermal properties.[1]

| Technique | Purpose |

| X-Ray Diffraction (XRD) | To determine the crystalline structure of the compound. The structures are reported to be closely related to tengerite-type rare earth carbonates.[1] |

| Scanning Electron Microscopy (SEM) | To observe the morphology of the precipitate, which typically consists of spherical aggregates of crystallites.[1] |

| Thermogravimetric Analysis (TGA) | To investigate the thermal decomposition process of the holmium carbonate to its oxide form.[1] |

| Infrared (IR) Spectroscopy | To identify the functional groups present. For hydrated holmium carbonate, IR data indicates the presence of two different carbonate groups (bidentate and unidentate).[1] |

Thermal Decomposition

Thermogravimetric analysis reveals that the thermal decomposition of hydrated holmium carbonate to holmium oxide does not proceed through any stable intermediates.[1] The decomposition process involves the loss of water and carbon dioxide upon heating.

Applications in Drug Development and Biological Systems

While specific signaling pathways for this compound are not well-documented, holmium and its compounds have garnered interest in biomedical applications. Trivalent holmium ions exhibit fluorescent properties that are utilized in certain laser and glass-colorant applications.[2]

Holmium plays no known biological role in humans, but its salts have been observed to stimulate metabolism.[2] It is important to note that large amounts of holmium salts can cause severe damage if inhaled, consumed, or injected, and the long-term biological effects are not fully understood.[2]

The radioactive isotope, holmium-166, is particularly notable for its use in internal radiotherapy for the treatment of various cancers, including liver malignancies.[3][4] This is often administered in the form of holmium-166 labeled microspheres.[3][4]

Conclusion

This compound is a rare earth carbonate that can be synthesized in a hydrated crystalline form through a straightforward precipitation method. Its characterization relies on standard analytical techniques that confirm its structure and thermal behavior. While direct applications and biological signaling pathways of this compound are areas requiring further research, the broader field of holmium compounds shows significant promise, particularly in the medical application of its radioactive isotopes for cancer therapy. This guide provides a foundational understanding for researchers looking to explore the properties and potential applications of this and related rare earth materials.

References

An In-depth Technical Guide on the Thermodynamic Properties of Hydrated Holmium Carbonates

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding of the thermodynamic properties of hydrated holmium carbonates. Due to a notable scarcity of specific quantitative thermodynamic data in publicly accessible literature, this guide synthesizes available information on the synthesis, characterization, and thermal behavior of these compounds. It further contextualizes these findings within the broader trends observed for rare earth carbonates.

Introduction

Hydrated holmium carbonates are inorganic compounds that, like other rare earth carbonates, are of interest for their potential applications in materials science and as precursors for the synthesis of other holmium-containing materials, such as oxides. A thorough understanding of their thermodynamic properties is crucial for controlling their synthesis, predicting their stability, and optimizing their processing for various applications. This guide aims to consolidate the available scientific knowledge on these properties.

Synthesis of Hydrated Holmium Carbonates

The most common and convenient method for synthesizing crystalline hydrated holmium carbonates is through precipitation from an aqueous solution.[1]

Experimental Protocol: Precipitation Method [1]

-

Reactant Preparation:

-

Prepare a 0.1 M solution of holmium chloride (HoCl₃) in deionized water.

-

Prepare a 0.3 M solution of ammonium bicarbonate (NH₄HCO₃) in deionized water.

-

-

Precipitation:

-

Place 50 mL of the 0.1 M holmium chloride solution into a beaker equipped with a magnetic stirrer.

-

While constantly stirring, add 50 mL of the 0.3 M aqueous ammonium bicarbonate solution to the holmium chloride solution at 25°C. The formation of a precipitate and the evolution of gas bubbles will be observed.

-

-

Aging:

-

Maintain the resulting suspension at 25°C for one week to allow for the crystallization and aging of the precipitate.

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by filtration.

-

Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents and by-products.

-

Dry the final product in a desiccator over a suitable drying agent.

-

The resulting products are typically spherical aggregates of crystallites.[1][2] The structure of these hydrated normal carbonates is closely related to that of tengerite-type rare earth carbonates.[1][2]

Characterization Methods

Several analytical techniques are employed to characterize the structure and properties of synthesized hydrated holmium carbonates.

-

X-Ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the synthesized carbonate.

-

Scanning Electron Microscopy (SEM): Employed to investigate the morphology and particle size of the carbonate aggregates.[1]

-

Infrared Spectroscopy (IR): Provides information about the chemical bonding within the compound. For hydrated holmium carbonates, IR data indicate the presence of two different types of carbonate groups (bidentate and unidentate) in the unit cell.[1][2]

-

Thermogravimetric Analysis (TGA): Used to study the thermal decomposition of the hydrated carbonate.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA) [1]

-

Instrument: A Dupont 9900 thermalanalyzer (or equivalent).

-

Sample Size: Approximately 10 mg.

-

Crucible: Shallow platinum crucible.

-

Atmosphere: Air.

-

Heating Rate: 10°C/min.

This analysis reveals that the thermal decomposition of hydrated holmium carbonate involves both dehydration and decarbonation processes, ultimately yielding holmium oxide (Ho₂O₃).[1] Notably, no stable intermediate carbonates are detected during this decomposition.[1][2][3]

Thermodynamic Properties

A comprehensive search of the scientific literature reveals a significant lack of specific, quantitative thermodynamic data (e.g., enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity) for hydrated holmium carbonates. However, general trends for rare earth carbonates can provide some insight.

General Trends for Rare Earth Carbonates: [4]

-

Enthalpy and Gibbs Free Energy of Formation: For anhydrous normal rare earth carbonates, the Gibbs free energies and enthalpies of formation generally decrease in magnitude with increasing atomic number. This trend is also observed within isostructural groups of hydrated carbonates.

-

Hydration Effects: The Gibbs free energies and enthalpies for anhydrous normal carbonates are smaller in magnitude than those for their hydrated counterparts. The difference can be correlated with the enthalpy of hydration.

-

Thermal Decomposition: For a series of rare earth hydroxycarbonates, the temperature at which partial decarbonation to form an oxycarbonate occurs tends to decrease with increasing atomic number.

Calorimetric and Solubility Methods: [4]

Thermochemical properties for rare earth carbonates are typically determined by calorimetric and solubility methods.

-

Calorimetry: Methods like high-temperature oxide melt solution calorimetry can be used to derive enthalpies of formation from oxides and elements.[5] Calorimetric methods can be relatively fast compared to solubility methods.[4]

-

Solubility Methods: These methods require long equilibration times to ensure that thermodynamic equilibrium has been established. For compounds with very low solubility, like rare earth carbonates, adjustments in ionic strength and pH are often necessary to achieve measurable concentrations.[4]

Given the lack of specific data for hydrated holmium carbonate, it is recommended that researchers requiring precise thermodynamic values perform their own experimental determinations using the methodologies outlined above.

Data Summary

Due to the absence of specific quantitative data for hydrated holmium carbonates in the reviewed literature, a table of thermodynamic properties cannot be provided at this time. The primary quantitative information available relates to the conditions of synthesis and thermal analysis.

| Parameter | Value/Observation | Reference |

| Synthesis Method | Precipitation with ammonium bicarbonate | [1][2] |

| Precipitant | Ammonium Bicarbonate | [1] |

| Reactant Concentrations | 0.1 M HoCl₃, 0.3 M NH₄HCO₃ | [1] |

| Synthesis Temperature | 25°C | [1] |

| Aging Time | 1 week | [1] |

| Structure Type | Tengerite-related | [1][2] |

| Morphology | Spherical aggregates of crystallites | [1][2] |

| Thermal Decomposition Product | Holmium Oxide (Ho₂O₃) | [1] |

| TGA Heating Rate | 10°C/min | [1] |

| TGA Atmosphere | Air | [1] |

| Intermediate Phases | None observed during thermal decomposition | [1][2][3] |

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of hydrated holmium carbonates.

Caption: Experimental workflow for the synthesis and characterization of hydrated holmium carbonates.

Conclusion

While the synthesis and qualitative thermal behavior of hydrated holmium carbonates have been described in the scientific literature, there is a clear gap in the availability of specific quantitative thermodynamic data. The methodologies for determining these properties are well-established, and further experimental work is necessary to populate the thermodynamic database for this class of compounds. The general trends observed for other rare earth carbonates provide a preliminary framework for estimating the properties of hydrated holmium carbonates, but these should be used with caution. For professionals in materials science and drug development, the synthesis protocols and characterization data presented here offer a solid foundation for producing and understanding these materials, though further thermodynamic characterization is highly encouraged for any application requiring precise process control.

References

In-depth Technical Guide on the Phase Transitions of Diholmium Tricarbonate Under Pressure

A comprehensive review of the current scientific literature reveals a notable absence of specific research dedicated to the phase transitions of Diholmium tricarbonate (Ho₂(CO₃)₃) under high-pressure conditions. While extensive research exists on the high-pressure behavior of various other carbonate materials and rare-earth compounds, dedicated studies providing quantitative data, detailed experimental protocols, and visualizations for Ho₂(CO₃)₃ are not presently available in published scientific literature.

This guide will, therefore, provide a foundational understanding of the methodologies and potential phenomena that would be relevant to the study of this compound under pressure, drawing parallels from research on analogous materials. This information is intended to serve as a framework for researchers and scientists interested in pursuing this specific area of investigation.

Hypothetical High-Pressure Behavior of this compound

Based on studies of other rare-earth and transition metal carbonates under pressure, several phase transitions and structural modifications could be anticipated for this compound. At ambient pressure, hydrated Holmium carbonate is known to adopt a tengerite-type structure[1]. Upon the application of pressure, the following transformations are plausible:

-

Dehydration: Initial compression would likely lead to the removal of water molecules from the crystal lattice.

-

Coordination Change: An increase in pressure often results in an increase in the coordination number of the metal cation. For Holmium, this could involve a change from a lower coordination number to a more densely packed arrangement.

-

Carbonate Group Polymerization: At very high pressures, the planar triangular [CO₃]²⁻ groups can transform into tetrahedral [CO₄]⁴⁻ units or polymerize to form species like the orthooxalate [C₂O₆]⁴⁻ group, as has been predicted for iron carbonate at pressures above 275 GPa[2].

Standard Experimental Protocols for High-Pressure Carbonate Studies

The investigation of phase transitions in materials like this compound under pressure typically involves a suite of specialized experimental techniques.

Sample Preparation and High-Pressure Generation

-

Synthesis of Starting Material: Crystalline hydrated Holmium carbonate can be synthesized by precipitation from an aqueous solution of a Holmium salt using a precipitant like ammonium bicarbonate[1]. The resulting material should be thoroughly characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) to confirm its structure and composition[1][3].

-

Diamond Anvil Cell (DAC): The primary tool for generating static high pressures is the diamond anvil cell[4]. A small amount of the powdered sample is placed in a hole drilled in a metal gasket, which is then compressed between the culets of two diamonds.

-

Pressure Medium: To ensure hydrostatic or quasi-hydrostatic conditions, a pressure-transmitting medium is loaded into the sample chamber along with the sample[5]. Common pressure media include noble gases (e.g., argon, nitrogen), silicone oil, or mixtures of methanol and ethanol[5]. The choice of medium is critical to minimize pressure gradients across the sample.

-

Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is monitored[4].

In-Situ Characterization Techniques

-

Synchrotron X-ray Diffraction (XRD): This is the principal technique for determining the crystal structure of a material under pressure[6][7]. By analyzing the diffraction pattern as a function of pressure, one can identify phase transitions, determine the unit cell parameters of new phases, and solve their crystal structures.

-

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques are highly sensitive to changes in local bonding and symmetry[7]. The appearance, disappearance, or shifting of Raman and IR modes can provide clear evidence of phase transitions and offer insights into the structural changes occurring at the molecular level.

-

Laser Heating: To investigate the combined effects of high pressure and high temperature, a laser heating system can be integrated with the DAC[4][8]. This allows for the synthesis of high-pressure phases that may not be accessible at room temperature.

Data Presentation and Visualization

While no specific data for this compound is available, the following tables and diagrams illustrate how such data would be presented and the logical workflow of a high-pressure experiment.

Quantitative Data Summary (Hypothetical)

Table 1: Hypothetical Pressure-Induced Phase Transitions of Ho₂(CO₃)₃

| Pressure (GPa) | Phase Designation | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) |

| Ambient | Ho₂(CO₃)₃·nH₂O | Orthorhombic | e.g., Fdd2 | a=..., b=..., c=... | ... |

| > 5 | Phase I | Monoclinic | e.g., P2₁/c | a=..., b=..., c=..., β=... | ... |

| > 20 | Phase II | Triclinic | e.g., P-1 | a=..., b=..., c=..., α=..., β=..., γ=... | ... |

| > 100 | Phase III | Orthorhombic | e.g., Pnma | a=..., b=..., c=... | ... |

Table 2: Hypothetical Vibrational Modes of Ho₂(CO₃)₃ Phases (Raman Shift, cm⁻¹)

| Mode | Ambient Phase | Phase I (> 5 GPa) | Phase II (> 20 GPa) |

| ν₁(CO₃) | ... | ... | ... |

| ν₂(CO₃) | ... | ... | ... |

| ν₃(CO₃) | ... | ... | ... |

| ν₄(CO₃) | ... | ... | ... |

| Lattice Modes | ... | ... | ... |

Experimental Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the typical workflow for a high-pressure study and a hypothetical phase transition pathway.

Caption: A typical experimental workflow for a high-pressure study using a diamond anvil cell.

Caption: A hypothetical pressure-induced phase transition sequence for this compound.

Conclusion and Future Outlook

While a specific technical guide on the phase transitions of this compound under pressure cannot be provided at this time due to a lack of available research, this document outlines the probable phenomena and the established experimental and analytical framework for such an investigation. Future research in this area would be valuable for advancing the understanding of rare-earth carbonate behavior under extreme conditions, with potential implications for geochemistry, materials science, and our understanding of the deep carbon cycle. The methodologies and potential outcomes described herein provide a roadmap for researchers to explore this uncharted territory in high-pressure science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of holmium based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. HT-HP-Laboratories - Equipment - Mineralogy - Research - Institute of Geosciences - University of Potsdam [uni-potsdam.de]

- 5. geoweb.princeton.edu [geoweb.princeton.edu]

- 6. Crystal Structure of Carbonic Acid (H2CO3) at Elevated Pressures from Single‐Crystal Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.aps.org [journals.aps.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Diholmium Tricarbonate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diholmium tricarbonate (Ho₂(CO₃)₃) nanoparticles are emerging as promising candidates in the biomedical field, particularly for applications in drug delivery and advanced imaging modalities. Holmium, a rare earth element, possesses unique paramagnetic and high X-ray attenuation properties, making its nanoparticle formulations suitable for use as contrast agents in magnetic resonance imaging (MRI) and computed tomography (CT).[1][2] Furthermore, the carbonate matrix provides a biodegradable platform for the encapsulation and targeted delivery of therapeutic agents. These application notes provide a detailed protocol for the synthesis of this compound nanoparticles via a controlled precipitation method, along with characterization data and potential biomedical applications.

Synthesis of this compound Nanoparticles

This protocol is adapted from established methods for the synthesis of crystalline hydrated holmium carbonates and other lanthanide carbonate nanoparticles.[3][4] The procedure focuses on achieving nanoscale particles through the controlled precipitation of holmium chloride with a carbonate source.

Experimental Protocol: Controlled Precipitation Synthesis

Materials:

-

Holmium (III) chloride hexahydrate (HoCl₃·6H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Ethanol

-

Deionized water

-

Surfactant (e.g., Oleic acid, optional for size control)

Equipment:

-

Beakers and flasks

-

Magnetic stirrer and stir bars

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of holmium (III) chloride by dissolving the appropriate amount of HoCl₃·6H₂O in deionized water.

-

Prepare a 0.3 M solution of ammonium bicarbonate in deionized water.

-

-

Precipitation:

-

Place a beaker containing 50 mL of the 0.1 M holmium (III) chloride solution on a magnetic stirrer.

-

While stirring vigorously, slowly add 50 mL of the 0.3 M ammonium bicarbonate solution dropwise to the holmium chloride solution at room temperature.

-

A precipitate will form immediately. Continue stirring the solution for 24 hours to allow for the complete reaction and aging of the precipitate.

-

-

Washing and Isolation:

-

After 24 hours, transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the aid of an ultrasonic bath for 5 minutes.

-

Repeat the centrifugation and washing steps three times with deionized water and twice with ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

After the final wash, resuspend the nanoparticle pellet in a minimal amount of ethanol and transfer it to a pre-weighed container.

-

Dry the nanoparticles in a vacuum desiccator or a drying oven at 60°C overnight to obtain a fine powder of this compound nanoparticles.

-

Characterization Data

The following tables summarize the expected quantitative data from the characterization of the synthesized this compound nanoparticles. The data is analogous to that reported for other lanthanide carbonate nanoparticles.[5][6][7][8]

Table 1: Physicochemical Properties

| Parameter | Expected Value |

| Average Particle Size (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential | -15 to -25 mV |

| Yield | > 85% |

Table 2: Morphological and Structural Characteristics

| Technique | Observation |

| Scanning Electron Microscopy (SEM) | Spherical or quasi-spherical morphology |

| Transmission Electron Microscopy (TEM) | Uniform, non-aggregated nanoparticles |

| X-ray Diffraction (XRD) | Crystalline structure consistent with hydrated holmium carbonate |

Application in Drug Delivery

The synthesized this compound nanoparticles can serve as a platform for drug delivery. Their surface can be functionalized to attach targeting ligands for specific cell types, and the porous carbonate structure can encapsulate therapeutic molecules.

Experimental Protocol: Doxorubicin Loading

Materials:

-

This compound nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Disperse 10 mg of this compound nanoparticles in 10 mL of PBS.

-

Add 2 mg of DOX to the nanoparticle suspension.

-

Stir the mixture at room temperature for 24 hours in the dark.

-

Centrifuge the suspension at 10,000 rpm for 30 minutes to separate the DOX-loaded nanoparticles.

-

Wash the nanoparticles with PBS to remove unbound DOX.

-

The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm.

Visualization of Workflows and Pathways

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound Nanoparticles.

Theranostic Application Pathway

Caption: Logical relationship for theranostic application of functionalized nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. orientjchem.org [orientjchem.org]

- 6. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Precipitation of Diholmium Tricarbonate using Ammonium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precipitation of diholmium tricarbonate (Ho₂(CO₃)₃) using ammonium bicarbonate (NH₄HCO₃) is a widely utilized method in the separation and purification of holmium from aqueous solutions, particularly in hydrometallurgical processes for rare earth element recovery.[1][2][3][4] This method is advantageous due to the low cost and toxicity of the precipitating agent, as well as the potential for high precipitation rates.[4] The resulting holmium carbonate can be further processed to produce high-purity holmium oxide or other holmium compounds for various applications, including in specialized glass, magnets, and nuclear control rods. This document provides detailed protocols for the precipitation of this compound, drawing from established methodologies for rare earth element separation.

Core Principles

The precipitation process is based on the reaction of soluble holmium ions (Ho³⁺) with carbonate ions (CO₃²⁻) supplied by the ammonium bicarbonate solution. The reaction proceeds as follows:

2Ho³⁺(aq) + 3(NH₄)HCO₃(aq) → Ho₂(CO₃)₃(s) + 3NH₄⁺(aq) + 3H⁺(aq)

The pH of the solution is a critical parameter influencing the efficiency of the precipitation. Generally, a two-step pH adjustment is employed to first remove impurities like iron and aluminum at a lower pH, followed by the precipitation of the rare earth elements at a higher pH.[1] For the direct precipitation of holmium from a purified solution, the pH is typically adjusted to be above 8.[1]

Experimental Protocols

Materials and Reagents

-

Holmium(III) chloride solution (or other soluble holmium salt) of known concentration

-

Ammonium bicarbonate (solid or solution)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Protocol 1: Direct Precipitation of this compound

This protocol is suitable for precipitating this compound from a relatively pure holmium-containing solution.

-

Preparation of Holmium Solution: Prepare a solution of a soluble holmium salt (e.g., holmium chloride) in deionized water to a desired concentration.

-

Initial pH Adjustment: Measure the initial pH of the holmium solution. If necessary, adjust the pH to a slightly acidic range (e.g., pH 5-6) to ensure all holmium is in a soluble ionic form.

-

Precipitation Step:

-

While stirring the holmium solution vigorously, slowly add a solution of ammonium bicarbonate (e.g., 0.6 mol/L).[3]

-

Alternatively, solid ammonium bicarbonate can be added gradually.[1]

-

Continue adding the precipitant until the pH of the solution reaches a terminal value of approximately 6.8 - 8.[1][3]

-

-

Aging the Precipitate (Optional): For improved filterability and crystal growth, the suspension can be aged for a period of time (e.g., 30 minutes to several hours) with continued stirring.

-

Filtration and Washing:

-

Separate the white precipitate of this compound from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

A final wash with a volatile solvent like ethanol can aid in drying.

-

-

Drying: Dry the collected precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Two-Step Precipitation for Solutions with Impurities

This protocol is adapted for solutions containing common impurities such as iron (Fe³⁺) and aluminum (Al³⁺).[1]

-

Impurity Removal:

-

Adjust the pH of the initial solution to approximately 5 by adding ammonium bicarbonate.[1] This will precipitate Fe(OH)₃ and Al(OH)₃.

-

Stir for a sufficient time to ensure complete precipitation of the impurities.

-

Filter the solution to remove the impurity hydroxides. The filtrate contains the soluble holmium ions.

-

-

Precipitation of this compound:

-

Take the filtrate from the previous step and, while stirring, continue to add ammonium bicarbonate solution to raise the pH to above 8.[1]

-

A white precipitate of this compound will form.

-

-

Filtration, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.

Data Presentation

The following tables summarize key quantitative data and parameters influencing the precipitation process, based on literature for rare earth elements.

| Parameter | Recommended Value/Range | Reference |

| Terminal pH | 6.8 - >8 | [1][3] |

| Ammonium Bicarbonate Concentration | 0.6 mol/L | [3] |

| NH₄HCO₃ : RE₂O₃ Molar Ratio | 4:1 for maximal recovery | [1] |

| Temperature | 25 °C (Room Temperature) | [3] |

| Stirring Speed | 300 r/min | [3] |

| Feeding Rate of Precipitant | 0.5 mL/min | [3] |

Table 1: Key Parameters for the Precipitation of Rare Earth Carbonates.

| Outcome | Typical Result | Reference |

| Rare Earth Recovery | ~90% | [1] |

| Product Purity (from ore leachates) | ~90% | [1] |

| Rare Earth Precipitation Efficiency | >99% | [3] |

Table 2: Expected Outcomes of the Precipitation Process.

Mandatory Visualizations

Caption: Experimental workflow for the precipitation of this compound.

Caption: Logical relationship of the precipitation process.

References

Diholmium Tricarbonate as a Precursor for Holmium Oxide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of holmium oxide (Ho₂O₃) nanoparticles using diholmium tricarbonate (Ho₂(CO₃)₃) as a precursor. The methodology involves the precipitation of this compound followed by its thermal decomposition (calcination) to yield high-purity holmium oxide. This process is of significant interest for applications requiring controlled particle size and morphology, such as in specialized glasses, catalysts, and as a component in certain drug delivery systems.

Overview of the Synthesis Process

The synthesis of holmium oxide from this compound is a two-step process:

-

Precipitation of this compound: this compound is synthesized by reacting a soluble holmium salt, such as holmium(III) chloride (HoCl₃), with a carbonate source, typically ammonium bicarbonate (NH₄HCO₃). This precipitation reaction yields hydrated this compound as a solid precipitate.

-

Calcination to Holmium Oxide: The this compound precipitate is then subjected to a high-temperature thermal decomposition process, known as calcination. This step removes water and carbon dioxide, resulting in the formation of holmium oxide. The temperature and duration of the calcination process are critical parameters that influence the particle size and crystallinity of the final holmium oxide product.[1]

Experimental Protocols

Protocol for the Synthesis of this compound (Precursor)

This protocol details the precipitation of crystalline hydrated this compound from a holmium(III) chloride solution using ammonium bicarbonate as the precipitant.

Materials:

-

Holmium(III) chloride (HoCl₃)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare Holmium(III) Chloride Solution: Dissolve a calculated amount of holmium(III) chloride in deionized water to create a 0.1 M solution. For example, to prepare 100 mL of solution, dissolve 2.72 g of HoCl₃ in 100 mL of deionized water.

-

Prepare Ammonium Bicarbonate Solution: Prepare a 0.3 M solution of ammonium bicarbonate in deionized water. For 100 mL of solution, dissolve 2.37 g of NH₄HCO₃ in 100 mL of deionized water.

-

Precipitation:

-

Place the holmium(III) chloride solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the ammonium bicarbonate solution to the holmium(III) chloride solution. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete precipitation and to control particle morphology.

-

-

Aging the Precipitate: For improved crystallinity, the precipitate can be aged in the mother liquor at room temperature for a period of time, for instance, for one week.

-

Filtration and Washing:

-

Filter the precipitate using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Follow with a final wash with ethanol to aid in drying.

-

-

Drying: Dry the collected this compound precipitate in a drying oven at a low temperature (e.g., 70-80 °C) until a constant weight is achieved. The resulting product is a fine, white powder of hydrated this compound.

Protocol for the Synthesis of Holmium Oxide (Calcination)

This protocol describes the thermal decomposition of the synthesized this compound to produce holmium oxide nanoparticles.

Materials:

-

Dried this compound powder

-

Ceramic crucible

-

High-temperature tube furnace or muffle furnace

Procedure:

-

Sample Preparation: Place a known amount of the dried this compound powder into a ceramic crucible.

-

Calcination:

-

Place the crucible in the furnace.

-

Heat the sample in air. A typical calcination temperature for the complete decomposition of holmium carbonate to holmium oxide is 700 °C.[1]

-

A controlled heating rate (e.g., 5 °C/min) is recommended to ensure uniform decomposition.

-

Hold the temperature at 700 °C for a sufficient duration, typically 2-4 hours, to ensure complete conversion to holmium oxide.

-

-

Cooling: After the calcination period, allow the furnace to cool down to room temperature naturally.

-

Collection: Carefully remove the crucible from the furnace. The resulting pale yellow powder is holmium oxide.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of holmium oxide derived from a this compound precursor.

| Parameter | Value | Reference/Notes |

| Precursor Synthesis | ||

| Holmium Chloride Solution Concentration | 0.1 M | Based on typical precipitation reactions for rare earth carbonates. |

| Ammonium Bicarbonate Solution Concentration | 0.3 M | Provides an excess of carbonate ions to drive the precipitation. |

| Aging Time for Precipitate | 1 week | To improve the crystallinity of the this compound. |

| Drying Temperature for Precipitate | 70-80 °C | To remove water without premature decomposition. |

| Calcination Process | ||

| Calcination Temperature | 700 °C | Temperature for complete thermal decomposition to Ho₂O₃.[1] |

| Heating Rate | 5 °C/min | A controlled rate for uniform decomposition. |

| Calcination Duration | 2-4 hours | To ensure complete conversion. |

| Product Characteristics | ||

| Holmium Oxide Particle Size | ~30 nm | From solid-state thermal decomposition of the carbonate precipitate. |

| Holmium Oxide Crystal Structure | Cubic | The stable crystal structure of Ho₂O₃ at room temperature.[2] |

| Holmium Oxide Appearance | Pale yellow, opaque powder | [2] |

Visualized Experimental Workflow

The following diagrams illustrate the key stages of the synthesis process.

Caption: Experimental workflow for holmium oxide synthesis.

Caption: Logical relationship of the chemical transformation.

References

Application Notes and Protocols: Holmium in Specialty Glass Manufacturing

A Note on Terminology: The compound predominantly utilized in specialty glass manufacturing is Holmium Oxide (Ho₂O₃) , a rare earth oxide. "Diholmium tricarbonate" is not the standard raw material for these applications. This document will focus on the established use of holmium oxide.

Application Notes

Introduction

Holmium (Ho) is a rare earth element that, when introduced into a glass matrix as holmium oxide (Ho₂O₃), imparts unique and highly valuable optical properties. These properties are primarily due to the complex electronic structure of the Ho³⁺ ion, which results in numerous sharp, stable, and well-defined absorption and emission bands across the ultraviolet (UV), visible, and near-infrared (NIR) spectral regions. This makes holmium-doped glass indispensable for a range of specialized applications.

Key Applications

-

Wavelength Calibration Standards: The most common application of holmium oxide glass is in the manufacturing of wavelength calibration standards for spectrophotometers.[1][2] The absorption bands of Ho³⁺ in glass are intrinsically stable and do not shift over time, making them a reliable reference for verifying the wavelength accuracy of analytical instruments.[1][2][3] The National Institute of Standards and Technology (NIST) has certified holmium oxide glass as a standard reference material for this purpose.[1][2] These standards are robust, easy to use, and less prone to errors than other methods like atomic emission lamps.[1][2]

-

Glass Coloration: Holmium oxide is a powerful coloring agent in glass. Depending on the lighting conditions and the base glass composition, it can produce a range of colors from yellow to red. This property is utilized in the creation of artisanal and decorative glassware.

-

Specialty Optical Filters: The sharp absorption peaks of holmium allow for the creation of precise optical filters. These filters can be designed to block specific wavelengths of light while allowing others to pass, making them useful in scientific instrumentation, photography, and lighting applications.

-

Solid-State Lasers: Holmium is a key dopant in various laser crystals and glasses. Ho³⁺ ions are used to create lasers that emit in the infrared region, which are particularly useful in medical surgeries and material processing.[4]

-

Moisture Sensors: A niche application for holmium oxide glass is in calibration standards for near-infrared moisture sensors, particularly in the paper manufacturing industry.[5] Holmium oxide has a strong absorption peak around 1.93 microns, which is very close to the absorption wavelength of water, allowing it to simulate different moisture levels for sensor calibration.[5]

Data Presentation

Wavelength Calibration Data

Holmium oxide glass exhibits a series of well-defined absorption peaks that are used for spectrophotometer calibration. The certified values are stable and reproducible.[1][6]

Table 1: NIST-Traceable Absorption Peaks of Holmium Oxide Glass [1][6][7]

| Band | Certified Wavelength (nm) |

|---|---|

| 1 | 241.5 |

| 2 | 279.3 |

| 3 | 287.6 |

| 4 | 333.8 |

| 5 | 360.8 |

| 6 | 385.8 |

| 7 | 418.5 |

| 8 | 453.4 |

| 9 | 459.9 |

| 10 | 536.4 |